molecular formula C14H11Cl2N3O2S B12862250 N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B12862250
M. Wt: 356.2 g/mol
InChI Key: YFBIUMIFEASXAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 2,5-dichloro-3-pyridinecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methylphenyl)thiourea
  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-ethoxyphenyl)thiourea
  • N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-chlorophenyl)thiourea

Uniqueness

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Biological Activity

N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea, a thiourea derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H11Cl2N3O2S
  • CAS Number : 680216-91-5

This structure incorporates both a pyridine ring and a methoxyphenyl group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. In vitro evaluations have shown varying degrees of activity against several bacterial strains.

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
This compound0.22 - 0.25Not specifiedEffective against Staphylococcus aureus and Staphylococcus epidermidis
Compound 4a0.15Not specifiedHighly effective
Compound 5b0.30Not specifiedModerate activity

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Antiprotozoal Activity

Thiourea derivatives have shown promise in combating protozoan infections, particularly leishmaniasis. A study synthesized several thiourea derivatives and evaluated their efficacy against Leishmania amazonensis.

Table 2: Anti-Leishmanial Activity of Thiourea Derivatives

CompoundIC50 (µM)Selectivity Index
This compound10.8 ± 2.4>80
Miltefosine (control)7.5 ± 1.2-

The compound exhibited significant anti-leishmanial activity with an IC50 value lower than many other tested derivatives, indicating its potential as a therapeutic agent against leishmaniasis .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that certain thiourea derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases.

Table 3: Anticancer Activity of Thiourea Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound15.0 ± 1.5MCF-7
Compound X12.0 ± 1.0HeLa

These findings suggest that this compound may contribute to the development of new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea derivatives. Studies indicate that modifications in the substituents on the thiourea scaffold significantly influence biological activity.

Key Findings from SAR Studies

  • Pyridine Substitution : The presence of halogen substitutions on the pyridine ring enhances biological activity.
  • Methoxy Group Positioning : Compounds with para-substituted methoxy groups generally exhibit higher potency compared to meta-substituted variants.
  • Hydrophilicity : Increased hydrophilicity correlates with enhanced interaction with biological targets.

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

2,5-dichloro-N-[(4-methoxyphenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22)

InChI Key

YFBIUMIFEASXAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl

Origin of Product

United States

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